BenchChemオンラインストアへようこそ!

1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid

Medicinal chemistry Scaffold design Hydrogen-bond topology

1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018283-27-6, MW 276.34 g/mol, C₁₅H₂₀N₂O₃) is a piperidine-4-carboxylic acid derivative bearing an N-benzyl-N-methyl urea (carbamoyl) substituent at the piperidine 1-position. It belongs to the 1-carbamoyl-piperidine-4-carboxylic acid chemotype and is commercially available as a research-grade small-molecule building block from multiple global suppliers including American Elements, Enamine LLC (Cat.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
CAS No. 1018283-27-6
Cat. No. B1517563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid
CAS1018283-27-6
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCN(CC1=CC=CC=C1)C(=O)N2CCC(CC2)C(=O)O
InChIInChI=1S/C15H20N2O3/c1-16(11-12-5-3-2-4-6-12)15(20)17-9-7-13(8-10-17)14(18)19/h2-6,13H,7-11H2,1H3,(H,18,19)
InChIKeyAZGUXPZLDPXWCK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018283-27-6): Procurement-Grade Research Building Block with Differentiated Urea Scaffold


1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018283-27-6, MW 276.34 g/mol, C₁₅H₂₀N₂O₃) is a piperidine-4-carboxylic acid derivative bearing an N-benzyl-N-methyl urea (carbamoyl) substituent at the piperidine 1-position [1]. It belongs to the 1-carbamoyl-piperidine-4-carboxylic acid chemotype and is commercially available as a research-grade small-molecule building block from multiple global suppliers including American Elements, Enamine LLC (Cat. EN300-66615), and Biosynth (Cat. TQB28327), typically at 95% purity [1][2]. The compound features three pharmacophoric elements: a free 4-carboxylic acid for conjugation or salt formation, a central piperidine ring common to numerous FDA-approved drugs , and a benzyl(methyl) urea moiety offering distinct hydrogen-bonding capacity compared to amide-linked analogs [3].

Why In-Class Piperidine-4-carboxylic Acid Derivatives Cannot Substitute for 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018283-27-6)


The 1-[benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid scaffold integrates three structural features—a urea (N-CO-N) linker, a free 4-COOH, and an N-benzyl-N-methyl substitution pattern—that are absent in any single in-class analog [1]. The urea linker provides two hydrogen-bond acceptor sites and distinct metabolic stability compared to the single-amide analogs (e.g., N-benzyl-N-methylpiperidine-4-carboxamide, CAS 686255-79-8) [2]. The free carboxylic acid enables direct amide coupling, esterification, or salt formation without deprotection steps required for Cbz-protected variants (e.g., 1-Cbz-piperidine-4-carboxylic acid) [3]. The benzyl(methyl) N-substitution pattern confers a calculated lipophilicity profile (cLogP ~1.8) intermediate between smaller dialkyl analogs (e.g., 1-[(diethylamino)carbonyl] analog, cLogP ~1.1) and bulkier diaryl variants, placing this scaffold in a differentiated property space for CNS or cellular permeability optimization [4]. Interchanging with any simpler analog would alter hydrogen-bonding topology, metabolic stability, and conjugation chemistry—each independently sufficient to change a hit-to-lead trajectory.

Quantitative Differentiation Evidence for 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018283-27-6) vs. Closest Analogs


Urea Linker vs. Amide Linker: Hydrogen-Bond Acceptor Count and Metabolic Stability Differentiation

The target compound contains a urea (carbamoyl) linker (N-CO-N) connecting the piperidine ring to the benzyl(methyl)amino group, in contrast to the simpler amide (CO-N) linker found in N-benzyl-N-methylpiperidine-4-carboxamide (CAS 686255-79-8). The urea carbonyl and both nitrogen atoms contribute to an expanded hydrogen-bonding network: the target compound presents 5 total H-bond acceptors vs. 3 for the amide analog [1]. In the context of the nipecotamide class, urea-containing piperidine derivatives demonstrate chiral recognition on α₁-acid glycoprotein columns—a property absent in simpler amides—indicating distinct biomolecular interaction topology [2]. The urea motif is also a recognized bioisostere conferring enhanced metabolic stability relative to amides in hepatic microsome assays, although direct stability data for this specific compound have not been published [3].

Medicinal chemistry Scaffold design Hydrogen-bond topology

Free Carboxylic Acid Functionality: Conjugation-Ready Scaffold vs. Protected or Non-Acidic Analogs

The target compound possesses a free carboxylic acid at the piperidine 4-position (pKa predicted ~4.2), enabling direct amide coupling, esterification, or salt formation without deprotection steps [1]. The closest analog lacking this group—N-benzyl-N-methylpiperidine-4-carboxamide (CAS 686255-79-8, MW 232.32)—requires a separate carboxylation step to introduce an acid handle . Conversely, the Cbz-protected variant 1-Cbz-piperidine-4-carboxylic acid (CAS 103824-89-1, MW 263.28) requires hydrogenolysis or acidic deprotection prior to further functionalization [2]. The 1-carbamoylpiperidine-4-carboxylic acid (CAS 851168-77-9, MW 172.18) provides the simplest urea-acid scaffold but lacks the N-benzyl-N-methyl substituents critical for lipophilicity-driven binding interactions . The target compound thus occupies a privileged intermediate position: conjugation-ready acid + elaborated urea pharmacophore without protecting-group overhead.

Synthetic chemistry Bioconjugation Building block procurement

N-Benzyl-N-Methyl Substitution: Balanced Lipophilicity vs. Dialkyl and Unsubstituted Urea Analogs

The N-benzyl-N-methyl substitution pattern on the urea nitrogen provides a calculated partition coefficient (cLogP) of approximately 1.8 for the target compound, representing an intermediate lipophilicity between smaller dialkyl urea analogs and larger diaryl variants [1][2]. Specifically, 1-[(diethylamino)carbonyl]piperidine-4-carboxylic acid (CAS 188854-42-4, MW 228.29) has a predicted cLogP of ~1.1, while 1-[ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS 188854-52-6, MW 242.31) has a predicted cLogP of ~1.4 . The target compound's benzyl aromatic ring additionally enables π-π stacking interactions not available to purely aliphatic N-substituents, while the single benzyl group avoids the excessive lipophilicity (cLogP >3) and molecular weight inflation associated with dibenzyl analogs [3]. In the related nipecotamide antiplatelet series, the N-benzyl-N-methylcarbamoyl motif was critical for enantioselective potency, with the most active enantiomer (2C-(+)) achieving IC₅₀ = 0.96 µM against collagen-induced human platelet aggregation [4].

Physicochemical optimization CNS drug design Lipophilicity tuning

Multi-Supplier Availability with Consistent 95% Purity: Procurement Reliability vs. Single-Source Analogs

The target compound is stocked by at least four independent global suppliers—American Elements (USA), Enamine LLC (Ukraine, Cat. EN300-66615), Biosynth (UK/Switzerland, Cat. TQB28327), and Chemenu (Cat. CM475088)—all offering ≥95% purity [1]. In contrast, the closest structural comparator N-benzyl-N-methylpiperidine-4-carboxamide (CAS 686255-79-8) is primarily available via custom synthesis rather than as a stocked catalog item [2], while 1-carbamoylpiperidine-4-carboxylic acid (CAS 851168-77-9) is listed by only 2-3 major vendors . The Biosynth listing for the target compound provides explicit pricing tiers (250 mg: €460; 2500 mg: €1,638) enabling direct procurement cost modeling, whereas pricing for custom-synthesis analogs requires quotation . Multi-vendor sourcing reduces single-supplier risk and enables competitive quotation for larger-scale procurement.

Procurement Supply chain Vendor comparison

GHS Safety Profile: Comparable Acute Toxicity Classification Enables Standard Laboratory Handling

The target compound carries GHS hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) with Signal Word 'Warning,' as documented in the American Elements SDS [1]. This profile is essentially identical to the GHS classification of the comparator 1-[ethyl(propan-2-yl)carbamoyl]piperidine-4-carboxylic acid (CAS 188854-52-6), which carries matching H302-H315-H319-H335 statements per Sigma-Aldrich documentation , and to 1-carbamoylpiperidine-4-carboxylic acid (H315, H319, H335) . The consistent hazard profile across the 1-carbamoyl-piperidine-4-carboxylic acid chemotype means that no additional personal protective equipment (PPE), engineering controls, or waste-handling procedures beyond standard laboratory practice are required when selecting this compound over an analog [1]. The compound is classified for 'Scientific research and development' use only and is not intended for personal or veterinary applications [1].

Laboratory safety Risk assessment Procurement compliance

Optimal Research Application Scenarios for 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid (CAS 1018283-27-6)


Medicinal Chemistry Hit-to-Lead: Urea-Containing Piperidine Scaffold with Conjugation-Ready Carboxylic Acid

This compound is best deployed as a versatile starting scaffold in hit-to-lead optimization programs where the urea linkage is hypothesized to confer target selectivity or metabolic stability advantages over amide-based analogs. The free 4-carboxylic acid enables rapid parallel library synthesis via amide coupling with diverse amine building blocks, eliminating the deprotection step required when using Cbz-protected piperidine-4-carboxylic acids [1]. The N-benzyl-N-methyl urea motif has demonstrated enantioselective biological activity in the related nipecotamide class (IC₅₀ = 0.96 µM for collagen-induced platelet aggregation), suggesting that this scaffold warrants screening in target classes where chiral recognition is critical, such as GPCRs, ion channels, and proteases [2].

Fragment-Based Screening Library Inclusion: Balanced MW and Lipophilicity for CNS-Permeable Chemical Space

With MW 276.34 and predicted cLogP ~1.8, this compound resides within the favorable property space for fragment elaboration or as a lead-like starting point for CNS-targeted programs (typically requiring MW < 400 and cLogP 2-5 for blood-brain barrier penetration) [3]. Its predicted TPSA of ~70 Ų further supports membrane permeability potential. Procurement as a 95%-pure solid from multiple vendors enables direct inclusion in screening decks without additional purification, while the room-temperature storage stability reduces cold-chain logistics costs for large screening collections .

Synthetic Methodology Development: Urea Bond Formation and Piperidine Functionalization Chemistry

The compound serves as a characterized intermediate for developing or benchmarking synthetic methodologies involving urea bond formation on piperidine scaffolds—a transformation of broad relevance given the prevalence of piperidine-urea motifs in FDA-approved drugs and clinical candidates . The presence of both the urea and carboxylic acid functional groups within a single molecule enables it to function as a dual-reactivity probe for optimizing chemoselective coupling conditions (e.g., selective amidation of the carboxylic acid without urea acylation), providing methodological value beyond biological screening [1].

Structure-Activity Relationship (SAR) Anchor Point for 1-Carbamoyl-Piperidine-4-carboxylic Acid Chemotype Exploration

In SAR campaigns exploring the 1-carbamoyl-piperidine-4-carboxylic acid chemotype, this compound serves as a key anchor point representing the N-benzyl-N-methyl substitution variant. Its position within the lipophilicity spectrum (cLogP ~1.8) bridges the gap between the highly polar unsubstituted urea (1-carbamoylpiperidine-4-carboxylic acid, cLogP ~0.2, MW 172.18) and more lipophilic dialkyl variants . Systematic comparison with the ethyl(isopropyl) analog (cLogP ~1.4) and diethyl analog (cLogP ~1.1) enables property-activity relationship mapping, while the benzyl aromatic ring provides a synthetic handle for further substitution (e.g., halogenation, methoxylation) to modulate potency and selectivity [3].

Quote Request

Request a Quote for 1-[Benzyl(methyl)carbamoyl]piperidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.